molecular formula C26H26N8O2 B077084 s-Diphenylcarbazone CAS No. 10329-15-4

s-Diphenylcarbazone

Cat. No.: B077084
CAS No.: 10329-15-4
M. Wt: 482.5 g/mol
InChI Key: WDJPBIRJSVMEKJ-UHFFFAOYSA-N
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Description

It is characterized by its orange solid appearance and poor solubility in water, but it dissolves well in ethanol, chloroform, and benzene . This compound is widely used as an indicator in various analytical chemistry applications, particularly in the determination of metal ions.

Scientific Research Applications

s-Diphenylcarbazone is extensively used in scientific research due to its ability to form colored complexes with metal ions. Some of its applications include:

Safety and Hazards

S-Diphenylcarbazone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

s-Diphenylcarbazone, also known as 1,5-Diphenylcarbazone, primarily targets metal ions . It forms complex compounds with various metal ions, notably Mercury (Hg II) ions and Chromium (Cr III) ions . These metal ions play a crucial role in various biochemical reactions and processes.

Mode of Action

This compound interacts with its targets (metal ions) by forming colored complex compounds . For instance, it forms a purple complex compound with Hg (II) ions . The formation of these complexes results in a change in the color of the solution, which can be used to detect the presence and concentration of the targeted metal ions .

Pharmacokinetics

It is known that this compound is an orange solid that dissolves well in ethanol, chloroform, and benzene, but is almost insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.

Result of Action

The primary result of this compound’s action is the formation of colored complexes with metal ions . This property is utilized in analytical chemistry, where this compound is used as an indicator for endpoint determination in mercurimetry . When a sodium chloride solution is titrated with a mercury (II) nitrate solution, undissociated mercury (II) chloride is formed. If the endpoint is exceeded, then the color complex forms with this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability and interaction with target metal ions . Furthermore, the compound’s stability and efficacy might be influenced by factors such as pH, temperature, and the presence of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

s-Diphenylcarbazone can be synthesized from diphenylcarbazide through an oxidation process . The reaction involves the use of an oxidizing agent such as ammonium persulfate to convert diphenylcarbazide to this compound . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

1-anilino-3-phenyliminourea;1,3-dianilinourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJPBIRJSVMEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10329-15-4
Record name NSC5063
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylcarbazone compound with s-diphenylcarbazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does s-Diphenylcarbazone function as an indicator in the mercurimetric titration of chloride ions?

A: this compound acts as a metallochromic indicator in the mercurimetric titration of chloride ions. [, ] In the presence of dilute nitric acid, this compound forms a rose-red colored complex with mercury (II) ions. Initially, any chloride ions present in the solution react with the added mercury (II) nitrate, forming soluble mercury (II) chloride. Once all chloride ions are consumed, the excess mercury (II) ions react with this compound, leading to a visible color change from orange to rose-red, signifying the titration endpoint.

Q2: What are the advantages of using this compound over other indicators for chloride determination in biological samples?

A2: this compound offers several advantages as an indicator for chloride determination in biological fluids:

  • Sharp Color Change: It exhibits a distinct color change at the endpoint, making it easy to visually determine the titration completion. []
  • Compatibility with Biological Samples: The method described in the research uses a heat clot extraction technique to separate low molecular weight components like chloride from serum proteins. [] This minimizes interference from other components in the biological samples.
  • Established Methodology: The research demonstrates the successful application of this compound in an established mercurimetric titration method, indicating its reliability and accuracy. []

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